Product packaging for Microhelenin C(Cat. No.:CAS No. 63569-07-3)

Microhelenin C

Cat. No.: B1236298
CAS No.: 63569-07-3
M. Wt: 346.4 g/mol
InChI Key: KUPPZVXLWANEJJ-YFVRYKHXSA-N
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Description

Microhelenin C, with the CAS number 63569-07-3, is a natural sesquiterpene lactone compound isolated from plants such as Helenium microcephalum and Centipeda minima . This compound has a molecular formula of C₂₀H₂₆O₅ and a molecular weight of 346.42 g/mol . As a primary area of investigation, this compound has demonstrated significant antitumor and antileukemic activity in scientific research, making it a compound of interest for oncology and pharmacology studies . Researchers are exploring its potential to induce cell death in various cancer models. The product is offered with high purity, typically over 98%, and is supplied as a solid powder. It is recommended to store the compound desiccated at -20°C . Please note: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, human clinical treatment, or any other medical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O5 B1236298 Microhelenin C CAS No. 63569-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3/b10-6+/t11-,12+,13+,14-,16-,17+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPPZVXLWANEJJ-YFVRYKHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@@H](C(=O)O[C@@H]2C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306767
Record name 11,13-Dihydrohelenalin tiglate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63569-07-3
Record name 11,13-Dihydrohelenalin tiglate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63569-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Microhelenin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063569073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,13-Dihydrohelenalin tiglate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies of Microhelenin C

Botanical Sources and Context of Natural Abundance

The presence of Microhelenin C has been documented in several plant species. The natural abundance varies, with some species serving as primary sources for its isolation.

Helenium microcephalum, a species of flowering plant in the sunflower family, is a principal botanical source of this compound. chemfaces.commedchemexpress.eunih.govmedchemexpress.combioscience.co.ukmedchemexpress.commedchemexpress.commedchemexpress.com Initial research leading to the characterization of this compound involved its isolation from this plant. chemfaces.commedchemexpress.com The compound is one of several sesquiterpene lactones found within H. microcephalum, alongside related compounds such as microhelenin A and microhelenin B. chemfaces.comnih.gov

Beyond its primary source, this compound has been identified in other plants:

Helenium donianum : The aerial parts of this plant have been found to contain this compound, along with other sesquiterpene lactones like tenulin (B101169) linifolin A and helenalin (B1673037). researchgate.netthieme-connect.comthieme-connect.com

Arnica acaulis : This species is another documented source of this compound. nih.gov

Centipeda minima : This herb, used in traditional Chinese medicine, contains a variety of sesquiterpene lactones, including this compound. chemfaces.compolyu.edu.hknih.govnih.govneist.res.in It co-occurs with compounds such as brevilin A, arnicolide C, and arnicolide D in this plant. polyu.edu.hknih.govnih.govresearchgate.net

Table 1: Documented Botanical Sources of this compound

Plant Species Family Notable Co-occurring Compounds
Helenium microcephalum Asteraceae Microhelenin A, Microhelenin B, Plenolin chemfaces.com
Helenium donianum Asteraceae Tenulin linifolin A, Helenalin researchgate.netthieme-connect.com
Arnica acaulis Asteraceae Not specified in provided results. nih.gov

Advanced Chromatographic Techniques for Isolation

The separation and purification of this compound from complex plant extracts rely on advanced chromatographic methods. unite.it These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. unite.it

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UPLC), are central to the analysis and isolation of this compound. polyu.edu.hknih.govresearchgate.netnih.gov

UPLC-MS/MS Analysis : A method using UPLC coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) has been developed for the simultaneous determination of five sesquiterpene lactones, including this compound, in Centipeda minima. polyu.edu.hknih.gov

Separation Conditions : Chromatographic separation for the analysis of C. minima extracts has been achieved using a C18 column with a mobile phase typically consisting of an acidified water and organic solvent mixture (e.g., acetonitrile (B52724) and methanol). polyu.edu.hknih.govresearchgate.net For instance, one method utilized a Waters Acquity UPLC BEH C18 column with a mobile phase of 0.1% formic acid in water and a mixture of acetonitrile and methanol (B129727). nih.gov

Identification : In conjunction with mass spectrometry, HPLC is used to identify major bioactive compounds in plant extracts. researchgate.net For example, HPLC coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) has been used to identify this compound in C. minima. researchgate.net

UPLC-Orbitrap-MS : For the identification of sesquiterpene lactones in C. minima, an ultra-high performance liquid chromatography method coupled with high-resolution Orbitrap mass spectrometry has been employed. nih.gov This technique allows for the tentative identification of numerous compounds based on their retention times and accurate mass. polyu.edu.hknih.gov

General Chromatographic Principles : The isolation of natural products often begins with preliminary separation using techniques like Thin Layer Chromatography (TLC) for initial analysis, followed by more sophisticated column chromatography methods like HPLC for final purification. unite.itchromatographyonline.com

Table 2: Chromatographic Techniques for this compound Analysis and Isolation

Technique Application Details
HPLC/UPLC Quantitative and Qualitative Analysis Used with DAD, QQQ-MS, and Q-TOF-MS detectors for identifying and quantifying this compound in plant extracts. polyu.edu.hkresearchgate.netnih.govnih.gov
UPLC-QQQ-MS Quantitative Analysis Developed for the simultaneous determination of this compound and other lactones in Centipeda minima. polyu.edu.hknih.gov

| UPLC-Orbitrap-MS | Qualitative Analysis | Used to identify a range of sesquiterpene lactones, including this compound, in crude plant extracts. nih.gov |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Following isolation, the precise chemical structure of this compound was determined using a combination of spectroscopic and spectrometric methods. chemfaces.comkarary.edu.sdamazon.com These analytical techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

The structural elucidation of this compound, along with its co-isolated compounds from Helenium microcephalum, was accomplished through the interpretation of physical and spectral data. chemfaces.commedchemexpress.comnih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and elemental formula of a compound. karary.edu.sd High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. medinadiscovery.com Liquid chromatography-quadrupole-time of flight (LC-Q-TOF) mass spectrometry has been used to obtain the mass spectrum of this compound from extracts. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. organicchemistrydata.org Both 1D (¹H-NMR, ¹³C-NMR) and 2D NMR experiments are employed to piece together the molecular structure. amazon.commedinadiscovery.com Certificates of analysis for commercial samples of this compound confirm its identity using ¹H-NMR spectroscopy. sigmaaldrich.cnchemfaces.com

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to bond vibrations. karary.edu.sdresearchgate.net

Table 3: Spectroscopic and Spectrometric Data for this compound

Method Information Provided
Mass Spectrometry (MS) Molecular Weight (346.4 g/mol ), Molecular Formula (C₂₀H₂₆O₅) nih.gov
¹H-NMR Spectroscopy Provides information on the proton environments and their connectivity within the molecule. sigmaaldrich.cnchemfaces.com
¹³C-NMR Spectroscopy Identifies all unique carbon atoms in the molecule, revealing the carbon skeleton. libretexts.orgaocs.org

| Infrared (IR) Spectroscopy | Identifies functional groups such as carbonyls (C=O) from the lactone and ester moieties. researchgate.net |

Mass Spectrometry Techniques (e.g., HPLC-Q-TOF-MS)

High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) is a powerful method used for the identification of this compound in complex mixtures, such as plant extracts. researchgate.netresearchgate.net This technique allows for the tentative identification of unknown compounds by providing a highly accurate mass measurement, which can be used to predict the chemical formula. nih.gov

In studies analyzing the chemical constituents of plant extracts, HPLC-Q-TOF-MS has successfully identified this compound. researchgate.netresearchgate.net For instance, one analytical method utilized a mobile phase consisting of 0.1% formic acid in distilled water (Solvent A) and methanol (Solvent B) in an isocratic composition (45% A and 55% B) for the separation and identification of compounds including this compound. researchgate.net The high resolution and sensitivity of Q-TOF-MS make it suitable for detecting and identifying compounds even at low concentrations in biological samples. nih.govjapsonline.com

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the definitive structural and, particularly, stereochemical elucidation of complex molecules like this compound. chemfaces.com The specific three-dimensional arrangement of atoms (stereochemistry) is crucial to a molecule's biological function. ontosight.ai

While detailed experimental NMR data for this compound is not extensively published in the provided context, the determination of its structure and stereochemistry has been described as being achieved through "physical methods," which typically includes extensive NMR analysis (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments). chemfaces.com The complex stereochemistry, as indicated by its IUPAC name [(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate, would require detailed NMR studies to assign the relative and absolute configuration of its multiple chiral centers. nih.gov ¹³C-NMR spectroscopy is particularly valuable as it provides information on the carbon skeleton of the molecule. ucl.ac.uk The chemical shifts in a ¹³C-NMR spectrum are highly sensitive to the electronic environment and geometry of each carbon atom, allowing for the differentiation of various functional groups and carbon types (e.g., carbonyls, sp²-hybridized carbons). libretexts.org The combination of various NMR experiments allows for the complete assignment of a molecule's intricate stereostructure. nih.govuobasrah.edu.iq

Data Tables

Table 1: Properties of this compound

Property Value Source
IUPAC Name [(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate nih.gov
Molecular Formula C₂₀H₂₆O₅ nih.gov
Molecular Weight 346.4 g/mol nih.gov
CAS Number 63569-07-3 medchemexpress.com

| Class | Sesquiterpene Lactone | ontosight.aiglpbio.com |

Table 2: Compounds Isolated from Helenium microcephalum

Compound Name Class Source
This compound Sesquiterpene Lactone chemfaces.com
Microhelenin A Sesquiterpene Lactone chemfaces.com
Microhelenin B Sesquiterpene Lactone chemfaces.com
Microlenin Acetate Dimeric Sesquiterpene Lactone chemfaces.com
Plenolin Sesquiterpene Lactone chemfaces.com
Helenalin Sesquiterpene Lactone avma.org
Isohelenalin Sesquiterpene Lactone nih.gov

| Isohelenol | Sesquiterpene Lactone | nih.gov |

Biosynthetic Pathways and Chemical Synthesis of Microhelenin C

General Biosynthesis of Sesquiterpene Lactones

Sesquiterpene lactones (STLs) are a large and diverse group of secondary metabolites characterized by a 15-carbon backbone. Their biosynthesis begins with two five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are generated in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. plos.org

The synthesis of the characteristic C15 skeleton is achieved through the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate (FPP) synthase to yield farnesyl diphosphate (FPP). plos.org FPP is the universal precursor for all sesquiterpenoids. The crucial step that defines the carbon skeleton of a particular STL is the cyclization of the linear FPP molecule, which is mediated by a class of enzymes known as sesquiterpene synthases. acs.org

This enzymatic cyclization can lead to a wide variety of carbocyclic structures. For many STLs, FPP is first cyclized to form a 10-membered ring intermediate, such as germacrene A. mdpi.com This germacranolide intermediate is considered the precursor to many other STL classes. Subsequent enzymatic modifications, primarily by cytochrome P450 monooxygenases and other oxidoreductases, introduce hydroxyl groups and ultimately form the characteristic lactone ring. mdpi.com Further skeletal rearrangements of the germacranolide template can lead to other major STL subclasses, including the 5/7 bicyclic guaianolides and pseudoguaianolides. acs.org

Proposed Biosynthetic Precursors and Enzymatic Transformations Relevant to Microhelenin C

This compound is classified as a pseudoguaianolide (B12085752), a structural subclass of sesquiterpene lactones featuring a 5/7 fused carbocyclic ring system with a specific stereochemical arrangement. The biosynthesis of pseudoguaianolides is not fully elucidated but is hypothesized to proceed from guaianolide precursors through a biomimetic rearrangement. acs.orgacs.org

The proposed pathway begins with a guaianolide intermediate, which itself is derived from a germacranolide precursor like germacrene A. mdpi.com A key transformation in the formation of the pseudoguaianolide skeleton is a pinacol-type 1,2-methyl migration. acs.org This rearrangement is thought to be initiated by the formation of a carbocation at the C5 position of the guaianolide core, which drives the migration of the methyl group from C4 to C5, thus converting the guaianolide framework into the pseudoguaianolide framework. acs.org

Following the formation of the core pseudoguaianolide skeleton, a series of late-stage enzymatic tailoring reactions are required to produce the final structure of this compound. These transformations would include:

Hydroxylation and Oxidation: Specific cytochrome P450 enzymes would introduce hydroxyl groups at various positions on the carbocyclic core. Subsequent oxidation would form ketone functionalities and the γ-lactone ring fused to the seven-membered ring.

Reduction: The structure of this compound contains a saturated C11-C13 bond within the lactone moiety, indicating the action of a reductase enzyme on an α,β-unsaturated precursor.

Esterification: The final step would involve the esterification of a hydroxyl group, typically at the C6 position, with tiglic acid. This reaction, catalyzed by an acyltransferase, attaches the characteristic tiglate side chain to yield this compound.

This proposed sequence highlights the complex cascade of enzymatic reactions that nature employs to build structurally intricate molecules like this compound from simple isoprenoid precursors.

Chemical Synthesis Strategies for this compound and Analogues

The structural complexity and biological relevance of pseudoguaianolides have made them attractive targets for chemical synthesis. These efforts provide access to the natural products for further study and enable the creation of novel analogues with potentially enhanced properties.

While a specific total synthesis of this compound has not been prominently reported, the synthesis of closely related pseudoguaianolides such as helenalin (B1673037), confertin, and damsin (B1669790) has been accomplished and showcases the methodologies that would be applied. mdpi.comacs.orgresearchgate.net The primary challenge in synthesizing the pseudoguaianolide framework lies in the stereocontrolled construction of the hydroazulene (5/7 fused ring) core.

Common strategies and methodological developments include:

Ring Expansion and Cyclization: Many synthetic routes build the seven-membered ring onto a pre-existing five-membered ring or vice versa. Methods like enyne metathesis have been successfully employed to close the seven-membered ring, creating the hydroazulene skeleton. nih.gov

Chiral Pool Synthesis: Some approaches utilize readily available chiral starting materials, such as camphor, to establish the initial stereocenters, which are then carried through the synthetic sequence. cdnsciencepub.com

Biomimetic Synthesis: Inspired by the proposed biosynthetic pathway, laboratory syntheses have been developed that mimic the guaianolide-to-pseudoguaianolide rearrangement, often using acid-mediated conditions to induce the key 1,2-methyl shift. acs.orgacs.org

Function-Oriented Synthesis: Modern approaches often focus on creating a modular and efficient route that allows for late-stage diversification to produce a variety of analogues for biological screening. nih.gov This involves installing functional "handles" early in the synthesis that can be modified later. nih.gov

The total synthesis of helenalin, which shares the same pseudoguaianolide core as this compound, has been achieved through multi-step sequences that tackle the stereochemical challenges of the fused ring system and the installation of the reactive lactone and enone moieties. acs.orgmsu.edu These established routes provide a clear blueprint for the potential total synthesis of this compound.

Semi-synthesis, which involves the chemical modification of a natural product isolated from its source, is a powerful tool for studying structure-activity relationships (SAR) and developing new research probes or therapeutic leads. For pseudoguaianolides like this compound, semi-synthetic efforts often focus on modifying the key functional groups known to be important for biological activity. plos.org

Key areas for modification include:

The α,β-Unsaturated Carbonyls: The α-methylene-γ-lactone and the cyclopentenone moieties are highly reactive Michael acceptors, crucial for the biological activity of many STLs. Derivatives are often created by reducing the double bonds or by adding various nucleophiles (e.g., thiols, amines) to generate new analogues and probe the importance of this reactivity. plos.orgscirp.org

Hydroxyl Groups: Free hydroxyl groups on the scaffold can be esterified or etherified to create a library of derivatives. This can alter the compound's polarity, cell permeability, and interaction with biological targets. scirp.org

The Lactone Ring: The lactone itself can be opened or modified to explore the necessity of this functional group for the compound's activity.

These semi-synthetic modifications allow researchers to systematically explore the chemical space around the natural product scaffold. By generating a series of related compounds and testing their biological effects, it is possible to identify the specific structural features responsible for a desired activity, a critical step in the development of new molecular probes and therapeutic agents. plos.orgscirp.org

Biological Activity Profiles and Molecular Mechanisms of Microhelenin C in Preclinical Models

Antitumor Efficacy Investigations in In Vitro Cellular Models

The potential of Microhelenin C as an anticancer agent has been explored in various cancer cell lines, revealing its impact on cell viability, apoptosis, and critical signaling pathways.

Effects on Cancer Cell Proliferation and Viability

This compound has demonstrated cytotoxic effects against several cancer cell lines. However, its potency appears to vary depending on the cell type.

Hepatocellular Carcinoma (HCC) Cell Lines: In studies involving the HepG2 cell line, derived from a human hepatocellular carcinoma, this compound showed limited cytotoxicity with an IC50 value greater than 10 μM after 48 hours of incubation. medchemexpress.comatcc.org The HepG2 cell line is a well-established model in liver cancer research, known for its epithelial-like morphology and expression of various liver-specific proteins. atcc.orgjjgastro.comresearchgate.netnih.gov

Other Cancer Cell Lines: Similar to its effect on HepG2 cells, this compound exhibited an IC50 greater than 10 μM in HCT-116 (colon cancer) and HeLa (cervical cancer) cell lines. medchemexpress.com

Leukemic Cell Lines: Research has pointed to the potential antileukemic activities of related compounds, suggesting a possible area for future investigation of this compound. dujps.com Various leukemic cell lines, such as KASUMI-1, HL-60, THP-1, K-562, RS4;11, MOLT-4, and CCRF-CEM, are available for such studies. atcc.org Other specialized leukemic cell lines include M-MOK, LAMA-87, MDS-L, and OSU-CLL. cellosaurus.orgsigmaaldrich.comriken.jpplos.org

In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (48 hrs)Reference
HepG2Hepatocellular Carcinoma> 10 μM medchemexpress.com
HCT-116Colon Carcinoma> 10 μM medchemexpress.com
HeLaCervical Carcinoma> 10 μM medchemexpress.com

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

The anticancer activity of many compounds is linked to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Apoptosis Induction: The process of apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. jbtr.or.krcellsignal.com A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria, which can be triggered by pro-apoptotic proteins like Bax. cellsignal.comabcam.comchemfaces.com This release leads to the activation of a cascade of caspases, ultimately resulting in cell death. jbtr.or.kr While the precise mechanisms for this compound are still under full investigation, related compounds have been shown to induce apoptosis through the regulation of apoptosis-related proteins. nih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. wikipedia.org Disruption of this cycle can lead to cell cycle arrest, preventing cancer cell proliferation. mdpi.com For instance, some compounds can induce arrest at the G2/M phase of the cell cycle. researchgate.net This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. mdpi.combiorxiv.org The potential of this compound to induce cell cycle arrest is an area for further research.

Modulation of Oncogenic Signaling Pathways

This compound has been implicated in the regulation of signaling pathways that are crucial for cancer development and progression.

LIF Interleukin 6 Family Cytokine Downregulation: The Interleukin-6 (IL-6) family of cytokines, which includes Leukemia Inhibitory Factor (LIF), plays a significant role in various cellular processes, including tumorigenesis. frontiersin.orgarchivesofmedicalscience.comnih.govdovepress.commdpi.com These cytokines signal through receptor complexes that often involve the gp130 protein. nih.govmdpi.com The signaling cascade typically involves the activation of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins. frontiersin.org Studies on extracts containing this compound have shown the ability to modulate these pathways, suggesting a potential mechanism for its antitumor effects. nih.govnih.gov

Anti-inflammatory Actions in Cellular and Non-Human Animal Models

Chronic inflammation is a key factor in the development of numerous diseases. scielo.sa.crnih.govnih.gov this compound has demonstrated notable anti-inflammatory properties in various preclinical models.

Inhibition of Pro-inflammatory Cytokine Production

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. This compound has been shown to counteract this process.

Inhibition of IL-6 and TNF-α: In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, extracts containing this compound have been found to significantly reduce the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The anti-inflammatory activity of this compound has been observed in RAW264.7 mouse macrophage cells. medchemexpress.com

Regulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its influence on key signaling cascades that control the inflammatory response.

JAK/STAT Pathway Phosphorylation: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling route for many cytokines and growth factors involved in inflammation. researchgate.netthermofisher.com Upon cytokine binding to their receptors, JAKs become activated and phosphorylate STAT proteins, which then translocate to the nucleus to initiate the transcription of target inflammatory genes. nih.govthermofisher.comsemanticscholar.org Research has shown that extracts of Centipeda minima, which contain this compound, can inhibit the phosphorylation of JAK1/2 and STAT1/3 in LPS-stimulated macrophages. nih.govnih.gov While the extract mixture demonstrated a stronger inhibitory effect on JAK phosphorylation than this compound alone, the compound itself contributes to this activity. nih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is another central regulator of inflammation. researchgate.net this compound has been reported to inhibit the NF-κB pathway, which is a key mechanism for its anti-inflammatory effects. biosynth.commedchemexpress.eunih.gov By disrupting this pathway, this compound can suppress the expression of various pro-inflammatory genes. biosynth.com

Anti-inflammatory Mechanisms of this compound
MechanismModel SystemKey FindingsReference
Inhibition of Pro-inflammatory Cytokines (IL-6, TNF-α)LPS-stimulated MacrophagesReduced mRNA expression of IL-6 and TNF-α. nih.gov
Regulation of JAK/STAT PathwayLPS-stimulated MacrophagesInhibited phosphorylation of JAK1/2 and STAT1/3. nih.govnih.gov
Inhibition of NF-κB PathwayCellular ModelsReported to inhibit NF-κB activation. biosynth.commedchemexpress.eu

Impact on Macrophage and Keratinocyte Inflammatory Responses

This compound, often studied as a component of Centipeda minima extract (CMX), has demonstrated notable effects on inflammatory responses in macrophages and keratinocytes. In preclinical in vitro models, CMX, which contains this compound, has been shown to reduce the production of pro-inflammatory cytokines. nih.gov This is achieved by inhibiting the phosphorylation of Janus kinase 1/2 (JAK1/2) and Signal Transducer and Activator of Transcription 1/3 (STAT1/3) in macrophages stimulated by lipopolysaccharide (LPS). nih.govresearchgate.net

Specifically, in LPS-induced RAW264.7 macrophage cells, CMX demonstrated a stronger capacity to inhibit the phosphorylation of JAK1 and JAK2 than this compound alone. nih.gov The extract also downregulated the mRNA expression of various pro-inflammatory cytokines and chemokines, including IL-6, IL-1β, TNF-α, CXCL1, CCL2, and CCL3. nih.govresearchgate.net

In the context of skin inflammation, relevant to conditions like psoriasis, CMX has been observed to suppress chemokine expression and cell proliferation in human keratinocyte (HaCaT) cells. nih.govnih.gov This effect is mediated through the regulation of the IFN-γ-activated JAK/STAT1 and IL-6-activated JAK/STAT3 signaling pathways. nih.govnih.gov While the CMX mixture showed significant inhibition of cell proliferation, it did not downregulate inflammatory factors as strongly as some of its individual components, a difference potentially attributable to concentration variations. nih.gov The communication between keratinocytes and macrophages is crucial in skin inflammation, and studies have shown that macrophages can significantly promote keratinocyte inflammation. thno.org

Table 1: Impact of this compound (as part of CMX) on Inflammatory Markers
Cell TypeStimulusEffect of CMX/Microhelenin CAffected Signaling PathwayReference
Macrophages (RAW264.7)LPSReduced pro-inflammatory cytokine and chemokine production (IL-6, IL-1β, TNF-α, etc.)Inhibition of JAK1/2 and STAT1/3 phosphorylation nih.govresearchgate.netresearchgate.net
Keratinocytes (HaCaT)rh-IL-6, rh-IFN-γDownregulated chemokine expression and cell proliferationRegulation of IFN-γ-activated JAK/STAT1 and IL-6-activated JAK/STAT3 nih.govnih.gov

Hair Growth Modulatory Effects in Experimental Models

This compound, as a constituent of CMX, has been implicated in promoting hair growth through various mechanisms in experimental models.

Modulation of Proliferation and Viability in Hair Follicle Dermal Papilla Cells

Dermal papilla cells (DPCs), located at the base of hair follicles, are crucial for regulating the hair growth cycle. nih.govnih.gov Studies have shown that CMX treatment promotes the proliferation of human hair follicle dermal papilla cells (HFDPCs). mdpi.comresearchgate.netsemanticscholar.org An extract of Centipeda minima, containing this compound, was found to induce the proliferation of HFDPCs, with the highest increase in viability observed at a specific concentration. mdpi.com This proliferative effect is a key indicator of the potential for hair growth stimulation.

Activation of Key Signaling Cascades (e.g., Wnt/β-catenin, ERK, JNK Pathways)

The hair growth-promoting effects of CMX, and by extension its components like this compound, are associated with the activation of several key signaling pathways. The Wnt/β-catenin pathway, which is essential for hair follicle development and regeneration, is a primary target. nih.govmdpi.combmbreports.org CMX treatment has been shown to increase the accumulation of β-catenin and the phosphorylation of GSK3β, key mediators of this pathway. nih.gov

Furthermore, the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) is enhanced in HFDPCs treated with CMX. nih.govmdpi.comresearchgate.net These pathways are known to regulate cell proliferation. biomolther.org The activation of the Wnt/β-catenin, ERK, and JNK signaling pathways collectively contributes to the hair growth-promoting properties of the extract. nih.govmdpi.com

Regulation of Growth Factor Expression (e.g., Vegfa, Igf1)

CMX treatment has been found to upregulate the expression of important growth factors involved in hair regeneration. mdpi.com In HFDPCs, CMX increased the expression of vascular endothelial growth factor (VEGF), a key angiogenic factor that can mediate hair growth. nih.govmdpi.com Studies have also shown that an alcoholic extract of CMX, known as DN106212, significantly increased the expression of both Vegfa and insulin-like growth factor 1 (Igf1) in mouse skin tissues. semanticscholar.orgnih.gov These growth factors are regulated by the Wnt/β-catenin, ERK, and JNK signaling pathways. nih.govsemanticscholar.org

In Vivo Hair Growth Studies in Animal Models (e.g., C57BL/6 Mice)

The hair growth-promoting effects of CMX have been confirmed in in vivo animal models. In studies using C57BL/6 mice, a common model for hair growth research, topical application of a CMX extract (DN106212) was shown to effectively promote hair growth. semanticscholar.orgnih.govmdpi.comresearchgate.net Histological analysis revealed that the treated group had more mature hair follicles compared to the control group. nih.gov The treatment also led to a significant increase in the expression of Vegfa and Igf1, and a decrease in the expression of the growth-inhibitory factor Tgfb1 in the skin of these mice. semanticscholar.orgnih.gov

Table 2: Hair Growth Modulatory Effects of this compound (as part of CMX)
Experimental ModelObserved EffectKey Molecular ChangesReference
Human Hair Follicle Dermal Papilla Cells (HFDPCs)Increased proliferation and viability- mdpi.comresearchgate.netsemanticscholar.orgmdpi.com
HFDPCsActivation of signaling pathwaysIncreased β-catenin accumulation; Phosphorylation of ERK and JNK nih.govmdpi.comresearchgate.net
HFDPCs and Mouse SkinUpregulation of growth factorsIncreased expression of Vegfa and Igf1 nih.govmdpi.comsemanticscholar.orgnih.gov
C57BL/6 MicePromotion of hair growthIncreased number of mature hair follicles; Modulated expression of Vegfa, Igf1, and Tgfb1 semanticscholar.orgnih.govresearchgate.net

Neuroprotective Activities in Oxidative Stress Models

In addition to its inflammatory and hair growth modulatory effects, the ethanol (B145695) extract of C. minima (ECM), which contains this compound, has demonstrated neuroprotective activities in oxidative stress models. nih.gov Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. mdpi.comnih.gov

Studies have shown that ECM can protect neuronal cells from oxidative stress-induced neurodegeneration. nih.gov It has been found to attenuate neuronal death, the production of reactive oxygen species (ROS), and mitochondrial dysfunction induced by glutamate (B1630785) and tert-butyl hydroperoxide (tBHP). nih.gov The neuroprotective mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which leads to the upregulation of phase II detoxification enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase-2 (SOD2). nih.gov Furthermore, in a mouse model of neurodegeneration, administration of ECM improved learning and memory. nih.gov While several compounds in the extract contribute to this effect, arnicolide D was identified as one of the active compounds responsible for activating the Nrf2 signaling pathway. nih.gov

Attenuation of Oxidative Stress-Induced Neuronal Damage

Research into the neuroprotective potential of natural compounds has highlighted the role of extracts from plants such as Centipeda minima, a known source of this compound. mdpi.compolyu.edu.hk Preclinical studies utilizing an ethanol extract of C. minima (ECM) have demonstrated significant protective effects against neuronal damage triggered by oxidative stress. nih.gov In in vitro models using SH-SY5Y and PC12 neuronal cell lines, treatment with ECM was found to attenuate neuronal death induced by the excitotoxin glutamate and the potent oxidizing agent tert-butyl hydroperoxide (tBHP). nih.gov

The neuroprotective activity of the extract is associated with its capacity to counteract key pathological events in oxidative stress. nih.gov Specifically, ECM treatment was shown to reduce the production of reactive oxygen species (ROS) and prevent mitochondrial dysfunction in neuronal cells exposed to oxidative insults. nih.gov Furthermore, in a preclinical in vivo model of neurodegeneration induced by D-galactose and aluminum muriate, administration of the extract led to improved learning and memory. nih.gov It also helped to maintain levels of the synaptic proteins postsynaptic density 95 (PSD95) and synaptophysin (SYN) in the hippocampus. nih.gov While this compound is a constituent of this active extract, the same study identified other compounds within the extract, namely 6-O-angeloylplenolin and arnicolide D, as being the primary active components responsible for the observed activation of antioxidant pathways. nih.gov

Activation of Antioxidant Signaling Pathways (e.g., Nrf2 Pathway)

The cellular defense against oxidative stress is critically mediated by the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of a wide array of antioxidant and detoxification enzymes. frontiersin.orgaginganddisease.orgnih.gov Extracts from Centipeda minima, which contain this compound, have been shown to activate this crucial protective pathway. nih.gov

In vitro studies on SH-SY5Y and PC12 cells demonstrated that the C. minima extract (ECM) induced the nuclear translocation of Nrf2. nih.gov This activation led to the subsequent upregulation of several phase II detoxification enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase-2 (SOD2), and NAD(P)H quinone oxidoreductase-1 (NQO-1). nih.gov The activation of the Nrf2 pathway was also confirmed in vivo, where ECM treatment restored the levels of cellular antioxidants in the hippocampus of a neurodegenerative mouse model. nih.gov This mechanism is believed to be central to the extract's antioxidant and neuroprotective effects. nih.gov However, when researchers isolated and tested four different sesquiterpenoids from the plant, they identified 6-O-angeloylplenolin and arnicolide D as the active compounds responsible for the activation of the Nrf2 signaling pathway. nih.gov

Other Reported Biological Activities (e.g., General Antiproliferative Effects)

Beyond its presence in extracts with neuroprotective properties, this compound itself has been investigated for other biological activities, most notably for its antiproliferative and potential antitumor effects. mdpi.comontosight.ai As a member of the sesquiterpene lactone class, this compound is recognized for its potential to inhibit the growth of cancer cells. ontosight.aimedchemexpress.com

A recent study focused on hepatocellular carcinoma (HCC) reported that this compound effectively inhibits HCC proliferation in both in vitro and in vivo models. sar-rcmi2024.org The mechanism underlying this effect was found to involve the induction of cell cycle arrest and apoptosis. sar-rcmi2024.org That research also noted an abnormal elevation of the oncogenic factor LIF (leukemia inhibitory factor) in HCC tissues, suggesting a potential target for this compound's action. sar-rcmi2024.org Other investigations have assessed its cytotoxicity against various cancer cell lines, although its potency can vary. For instance, in an assay against HCT-116 and HeLa cells, this compound showed an IC50 value greater than 10 μM, indicating modest activity in those specific lines. medchemexpress.com

Antiproliferative Activity of this compound in Preclinical Models
Cell LineCancer TypeFindingReference
Hepatocellular Carcinoma (HCC) cellsLiver CancerEffectively inhibits proliferation; induces cell cycle arrest and apoptosis in vitro and in vivo. sar-rcmi2024.org
HCT-116Colon CarcinomaIC50 > 10 μM after 48 hours of incubation. medchemexpress.com
HeLaCervical CancerIC50 > 10 μM after 48 hours of incubation. medchemexpress.com

Structure Activity Relationship Sar Studies and Molecular Target Identification of Microhelenin C

Elucidating Key Structural Features for Specific Biological Activities

The biological activity of sesquiterpene lactones (SLs), including Microhelenin C, is intrinsically linked to their chemical structure. ontosight.ai Structure-activity relationship (SAR) studies aim to identify the molecular features that are essential for their pharmacological effects. gardp.org For SLs, several key structural motifs have been identified as crucial for their bioactivity.

The most significant feature is the α-methylene-γ-lactone group. rsc.orgresearchgate.net This functional group acts as a reactive center, capable of undergoing a Michael-type addition reaction with biological nucleophiles, such as the sulfhydryl groups found in the cysteine residues of proteins. core.ac.ukresearchgate.net This covalent modification of proteins is believed to be a primary mechanism by which SLs exert their effects, including anti-inflammatory and cytotoxic activities. core.ac.ukresearchgate.net

Other structural elements also play a pivotal role in modulating the activity of SLs. rsc.org These factors include:

Molecular Geometry: The three-dimensional arrangement of the atoms affects how the molecule fits into the binding sites of its target proteins. rsc.org

Ester Side Chains: For pseudoguaianolides like this compound, which is the 6-O-tiglate ester of 11,13-dihydrohelenalin, the nature of the ester group can significantly impact activity. ontosight.ainih.gov Studies on related compounds have shown that derivatives with unsaturated acid esters (like tiglinate) are more active than those with saturated acid esters. nih.gov

These features collectively determine the potency and selectivity of this compound's biological actions.

Table 1: Key Structural Features of Sesquiterpene Lactones and Their Role in Biological Activity

Structural Feature Role in Biological Activity Reference
α-Methylene-γ-lactone Acts as a Michael acceptor, forming covalent bonds with nucleophilic residues (e.g., cysteine) on target proteins. This is considered the primary driver of bioactivity. rsc.orgresearchgate.netcore.ac.uk
Ester Side Group (e.g., Tiglate) Modulates lipophilicity and binding affinity. Unsaturated esters often confer higher activity than saturated ones. nih.gov
Carbocyclic Skeleton Provides the three-dimensional scaffold necessary for proper orientation and binding to the target protein. rsc.org
Overall Lipophilicity Influences membrane permeability and distribution of the compound to its site of action. rsc.org

Design and Synthesis of this compound Analogues for SAR Probing

To systematically investigate the structure-activity relationships of this compound, medicinal chemists design and synthesize a variety of analogues. ontosight.ai This process involves making specific chemical modifications to the parent molecule and then evaluating the biological activity of the resulting derivatives. gardp.org The goal is to pinpoint which parts of the structure can be altered to enhance potency or selectivity. researchgate.net

While specific synthetic campaigns for this compound analogues are not extensively detailed in the provided context, the strategies applied to other sesquiterpene lactones are illustrative. For instance, studies on the related compounds helenalin (B1673037) and cumanin involved preparing a series of oxygenated and oxo-nitrogenous derivatives. conicet.gov.ar These modifications led to compounds with improved activity profiles. For example, a ditriazolyl derivative of cumanin was found to be more active and selective against several tumor cell lines than the original compound. conicet.gov.ar Similarly, silylated derivatives of helenalin demonstrated very high activity against tumor cells. conicet.gov.ar

For this compound, synthetic strategies for SAR probing would likely involve:

Modification of the Ester Group: Replacing the tiglate moiety with other acyl groups of varying size, saturation, and electronic properties.

Alterations to the Lactone Ring: Since this compound is an 11,13-dihydro derivative, it lacks the exocyclic double bond in the lactone ring found in many other highly active SLs. Re-introducing this feature or creating other derivatives could clarify its importance.

Changes to the Carbocyclic Skeleton: Introducing or removing hydroxyl or other functional groups at various positions on the pseudoguaianolide (B12085752) core.

Such synthetic efforts provide a deeper understanding of the pharmacophore and can lead to the development of new compounds with superior therapeutic properties. conicet.gov.ar The development of scalable synthetic routes, such as the one reported for (±)-epi-costunolide, is crucial for enabling these in-depth SAR and mechanistic investigations. thieme.de

Identification of Molecular Targets and Binding Interactions

A critical aspect of understanding a compound's mechanism of action is identifying its direct molecular targets within the cell. For this compound, research points towards the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway as a key target. nih.govmdpi.com This pathway is fundamental in mediating cellular responses to a variety of cytokines and growth factors and plays a critical role in immune system regulation and cell proliferation. nih.gov

Studies using an extract of Centipeda minima (CMX), which contains this compound along with other related SLs like Brevilin A, Arnicolide C, and Arnicolide D, have shown that the extract can inhibit the phosphorylation of key proteins in this pathway. nih.govresearchgate.net Specifically, treatment of macrophage cells with the extract led to a reduction in the lipopolysaccharide (LPS)-induced phosphorylation of JAK1, JAK2, STAT1, and STAT3. nih.govmdpi.com Since phosphorylation is what activates these proteins, its inhibition effectively shuts down the signaling cascade. nih.gov

The binding interaction for many SLs is thought to occur via the covalent alkylation of cysteine residues on the target protein by the α-methylene-γ-lactone moiety. core.ac.ukresearchgate.net However, for this compound, which is a dihydro-derivative, other non-covalent interactions may also be significant. The inhibitory effect of the CMX extract on JAK and STAT phosphorylation was found to be stronger than that of this compound alone, suggesting a synergistic or additive effect of the combined compounds. nih.gov

Computational Modeling for Target Prediction and Ligand Binding

In parallel with experimental work, computational methods are invaluable for predicting potential targets and understanding the specifics of ligand-protein interactions at an atomic level. nih.gov These in silico techniques can screen vast libraries of proteins and guide more focused laboratory experiments. pakistanbmj.com

Molecular Docking: This is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. pakistanbmj.comnih.gov A three-dimensional model of the protein's binding site is used, and algorithms calculate the most energetically favorable binding pose of this compound within that site. phcogj.com The output is a "docking score," which estimates the binding affinity, and a visual model of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. tandfonline.comnih.gov Docking studies on other SLs have successfully predicted their interactions with targets like kinases and receptors. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the predicted ligand-protein complex over time. tandfonline.comnih.gov This method simulates the movements of all atoms in the system, providing a more realistic view of the binding event and helping to refine the binding mode and calculate binding free energies. tandfonline.com

Pharmacophore Modeling and Virtual Screening: Based on the known structural features of active compounds, a pharmacophore model representing the essential 3D arrangement of functional groups required for activity can be created. This model can then be used to virtually screen large databases of compounds or proteins to find other molecules or potential targets with matching features. nih.gov

For this compound, these computational approaches could be used to model its interaction with the ATP-binding pocket of JAK kinases, providing hypotheses about the specific residues involved in binding and explaining its inhibitory activity.

Validation of Proposed Molecular Targets in Experimental Disease Models

The identification of a potential molecular target must be followed by validation in a relevant biological context. oncodesign-services.com This crucial step confirms that the interaction between the compound and its target is responsible for the observed therapeutic effect. For this compound, the proposed targeting of the JAK/STAT pathway has been validated in an in vitro model of psoriasis. nih.govmdpi.com

Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of skin cells (keratinocytes) and infiltration of immune cells, processes heavily driven by cytokines that signal through the JAK/STAT pathway. nih.govmdpi.com

In a key study, researchers used an in vitro psoriasis model consisting of macrophages and keratinocytes. nih.gov The model mimics the disease state by stimulating the cells with inflammatory agents like lipopolysaccharide (LPS), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), which are known to activate JAK/STAT signaling. nih.govmdpi.com

The results demonstrated that:

Inhibition of Inflammatory Mediators: An extract containing this compound significantly reduced the production of pro-inflammatory cytokines and chemokines in these cells. nih.gov

Suppression of Cell Proliferation: The extract also inhibited the pathological proliferation of keratinocytes. nih.gov

Mechanism Confirmation: These anti-inflammatory and anti-proliferative effects were directly linked to the inhibition of JAK/STAT phosphorylation. The extract blocked the activation of the JAK1/STAT1 axis (triggered by IFN-γ) and the JAK/STAT3 axis (triggered by IL-6). nih.gov

By demonstrating that this compound (as part of an active extract) can suppress key pathological features of psoriasis by inhibiting its proposed molecular target (the JAK/STAT pathway) in a disease-relevant cell model, this work provides strong validation for the target. nih.govresearchgate.net

Table 3: Validation of JAK/STAT Pathway as a Target for this compound in an In Vitro Psoriasis Model

Experimental Setup Key Finding Conclusion Reference
LPS-stimulated RAW264.7 macrophages Treatment with a this compound-containing extract (CMX) inhibited the phosphorylation of JAK1, JAK2, STAT1, and STAT3. CMX blocks the activation of the JAK/STAT signaling pathway in immune cells. nih.govresearchgate.net
IFN-γ and IL-6 stimulated HaCaT keratinocytes CMX treatment downregulated chemokine expression and inhibited cell proliferation. The therapeutic effects (anti-inflammatory, anti-proliferative) are mediated through the JAK/STAT pathway. nih.govmdpi.com
In vitro psoriasis model (co-culture or stimulated single cultures) CMX exhibited stronger inhibitory effects on the JAK/STAT pathway than individual components tested alone. The components of the extract, including this compound, act synergistically to inhibit the target pathway, validating its relevance in a disease model. nih.gov

Advanced Research Methodologies and Future Perspectives for Microhelenin C Research

Omics-based Approaches for Comprehensive Biological Profiling

"Omics" technologies offer a holistic view of the molecular changes induced by a compound within a biological system. For Microhelenin C, these approaches can unveil its multifaceted interactions with cellular components, moving beyond a single-target perspective.

Transcriptomic analysis, the study of the complete set of RNA transcripts, can reveal the genes and signaling pathways modulated by this compound. researchgate.netnih.govmdpi.com Similarly, proteomics, which investigates the entire complement of proteins, can identify the direct and indirect protein targets of this compound and downstream signaling events. nih.govnih.govmdpi.combiorxiv.orgmdpi.com While studies have utilized transcriptomics to analyze extracts of Centipeda minima, the plant from which this compound is derived, the specific contribution of this compound to the observed gene expression changes remains to be elucidated. Future research should focus on applying these techniques to purified this compound to precisely map its molecular footprint. For instance, proteomic and metabolomic studies on the related sesquiterpene lactone, Helenalin (B1673037), have successfully identified its target pathways, providing a framework for similar investigations into this compound. researchgate.netresearchgate.net

Metabolomics, the large-scale study of small molecules or metabolites, can provide critical insights into how this compound affects cellular metabolism. nih.govnih.govtaylorfrancis.com By analyzing the metabolic fingerprints of cells or organisms treated with this compound, researchers can identify metabolic pathways that are significantly altered. This could reveal novel mechanisms of action, particularly in diseases with a strong metabolic component, such as cancer. Integrated analysis of metabolomics data with transcriptomic and proteomic data can offer a more complete picture of the biological impact of this compound.

Omics ApproachPotential Application for this compound Research
Transcriptomics - Identify genes and signaling pathways regulated by this compound. - Uncover mechanisms of action in various disease models.
Proteomics - Identify direct and indirect protein targets. - Characterize post-translational modifications induced by this compound.
Metabolomics - Determine the impact of this compound on cellular metabolic pathways. - Discover novel biomarkers of drug response.

Development and Application of Advanced In Vitro Models (e.g., Organoids, 3D Cell Cultures)

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of native tissues. frontiersin.orgnih.govmdpi.com Three-dimensional (3D) cell cultures and organoids, which are self-organizing 3D structures that mimic the architecture and function of organs, offer more physiologically relevant models to study the effects of compounds like this compound. frontiersin.orgnih.govmdpi.commdpi.commdpi.comnih.govyoutube.comyoutube.comyoutube.com These advanced models can provide better predictions of in vivo efficacy and toxicity. The application of organoid models in studying the effects of natural compounds is a rapidly growing field, and their use in evaluating the therapeutic potential of this compound in various diseases, including cancer, is a promising future direction.

Utilization of Genetically Modified Preclinical Models for Mechanistic Investigations

Genetically engineered mouse models (GEMMs) are powerful tools for in vivo studies of disease and for testing the efficacy of therapeutic agents. wikipedia.orgnih.govnih.govmdpi.comaddgene.org By using knockout or transgenic models where specific genes of interest are altered, researchers can investigate the precise molecular targets and pathways through which this compound exerts its effects. For example, if in vitro studies suggest that this compound targets a particular signaling pathway, its efficacy can be tested in a GEMM where that pathway is dysregulated. While no studies have yet reported the use of genetically modified models specifically for this compound research, the established utility of these models in cancer research and other fields highlights their potential for future mechanistic investigations of this compound.

Systems Pharmacology and Network Analysis in this compound Research

Systems pharmacology integrates experimental data with computational modeling to understand drug action on a systemic level. d-nb.inforesearchgate.netnih.govnih.govnih.gov Network analysis, a key component of systems pharmacology, can be used to construct interaction networks of genes, proteins, and metabolites affected by this compound. This approach can help to identify key regulatory nodes (hubs) in these networks that are critical for the compound's activity and to predict potential synergistic or antagonistic interactions with other drugs. Preliminary network pharmacology studies on extracts of Centipeda minima have suggested the involvement of pathways like the JAK-STAT and MAPK signaling pathways. wur.nl Future research should apply these methodologies to pure this compound to build a comprehensive network of its interactions and to identify its multi-target effects.

Addressing Research Gaps and Future Directions

Despite its promising biological activities, research on this compound is still in its early stages, and several knowledge gaps need to be addressed. The majority of studies have focused on crude extracts of Centipeda minima, making it difficult to attribute specific effects to this compound alone.

Key Research Gaps and Future Directions:

Elucidation of Specific Molecular Targets: While some signaling pathways have been implicated, the direct molecular targets of this compound are largely unknown. Advanced techniques such as affinity chromatography-mass spectrometry and chemical proteomics should be employed for target identification.

Comprehensive "Omics" Profiling: Systematic transcriptomic, proteomic, and metabolomic studies on pure this compound are needed to understand its global effects on cellular systems.

Validation in Advanced In Vitro and In Vivo Models: The therapeutic potential of this compound should be validated in more physiologically relevant models, including organoids and genetically modified animal models of various diseases.

Pharmacokinetic and Pharmacodynamic Studies: To assess its drug-like properties, detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic studies are essential.

Exploration of Therapeutic Synergy: Investigating the synergistic effects of this compound with existing therapeutic agents could lead to the development of novel combination therapies with improved efficacy and reduced side effects.

By addressing these research gaps and embracing advanced methodologies, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent. The broader class of sesquiterpene lactones has shown significant promise in preclinical and even clinical studies, suggesting that a focused effort on understanding and optimizing compounds like this compound is a worthwhile endeavor. wur.nlnih.govfrontiersin.orgmdpi.commdpi.comd-nb.infonih.govtandfonline.comtandfonline.comnih.govnih.gov

Exploration of Additional Therapeutic Applications in Preclinical Contexts

The known anti-inflammatory and antitumor activities of sesquiterpenoid lactones, primarily mediated through the inhibition of the NF-κB signaling pathway, provide a strong rationale for exploring the therapeutic potential of this compound in a variety of preclinical models. nih.govnih.gov

Anti-Cancer Potential:

Future preclinical studies should investigate the efficacy of this compound in various cancer models. nih.gov Drawing parallels from Helenalin, research could focus on its potential to inhibit tumor growth and induce apoptosis in cancer cell lines and animal xenograft models. nih.govresearchgate.net Promising areas of investigation include, but are not limited to:

Breast Cancer: In vitro studies on breast cancer cell lines, such as T47D, could be conducted to determine the cytotoxic potential of this compound and its effect on key genes involved in cancer cell proliferation, such as hTERT. nih.govresearchgate.net

Rhabdomyosarcoma: Wound healing assays using rhabdomyosarcoma cell lines could elucidate the anti-migratory effects of this compound. preprints.org

Liver Cancer: Transwell assays with liver cancer cell lines would be valuable to assess its impact on cell invasion and migration. preprints.org

Colorectal Cancer: Investigations into the ability of this compound to induce apoptosis and cell cycle arrest in colorectal cancer cell lines are warranted. preprints.org

It is also plausible that this compound could act as a chemosensitizing agent, enhancing the efficacy of existing anticancer drugs, a characteristic observed in other sesquiterpenoid lactones. nih.gov

Anti-Inflammatory and Immunomodulatory Effects:

Given the established anti-inflammatory properties of sesquiterpenoid lactones, preclinical investigations into this compound's efficacy in models of inflammatory diseases are a logical next step. nih.govresearchgate.net These could include:

Models of Acute Inflammation: Standard preclinical models, such as carrageenan-induced paw edema in rodents, could be employed to assess the acute anti-inflammatory effects of this compound. nih.govijpras.comresearchgate.net

Models of Chronic Inflammatory Diseases: The potential of this compound in models of chronic conditions like arthritis and inflammatory bowel disease should be explored. researchgate.net

Neuroinflammation: Given the role of NF-κB in neuroinflammatory processes, investigating the effects of this compound in cellular and animal models of neuroinflammation is a promising avenue. researchgate.net

The table below summarizes potential preclinical studies for this compound based on findings for the related compound Helenalin.

Therapeutic AreaPreclinical ModelKey Parameters to InvestigatePotential Outcome
Oncology Breast Cancer Cell Lines (e.g., T47D)Cytotoxicity, hTERT gene expression, Apoptosis inductionInhibition of cancer cell growth
Rhabdomyosarcoma Cell LinesCell migration (Wound healing assay)Reduction of metastatic potential
Liver Cancer Cell LinesCell invasion and migration (Transwell assay)Inhibition of cancer cell spread
Colorectal Cancer Xenograft ModelsTumor volume, Apoptosis markers, Cell cycle analysisIn vivo tumor growth suppression
Inflammation Carrageenan-Induced Paw Edema (Rodents)Paw volume, Myeloperoxidase activity, Cytokine levelsReduction of acute inflammation
Collagen-Induced Arthritis (Rodents)Clinical score, Joint swelling, Inflammatory markersAmelioration of arthritic symptoms
DSS-Induced Colitis (Rodents)Disease activity index, Colon length, HistopathologyAttenuation of inflammatory bowel disease
LPS-stimulated MicrogliaPro-inflammatory cytokine production (TNF-α, IL-6)Neuroprotective effects through anti-inflammatory action

Opportunities for Translational Research in Non-Human Models

Successful preclinical findings would pave the way for translational research in more complex, non-human models that more closely mimic human physiology and disease.

Rodent Models:

Initial in vivo studies would likely utilize rodent models to further characterize the pharmacokinetics and efficacy of this compound. mdpi.com These models are crucial for establishing proof-of-concept and gathering data to support potential future studies in larger animals. For instance, in vivo studies in mouse models of breast cancer could confirm the anti-tumor effects observed in cell culture. nih.gov

Non-Human Primates:

While research involving non-human primates (NHPs) is complex and resource-intensive, it offers a critical step in the translational pipeline for promising therapeutic candidates due to their close physiological and immunological similarities to humans. nih.gov Should this compound demonstrate a strong safety and efficacy profile in rodent models for conditions with significant unmet medical needs, NHP models could be considered for:

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a primate system.

Safety and Toxicology Studies: To identify any potential adverse effects before consideration for human clinical trials.

Efficacy in Disease Models: For certain diseases where NHP models are well-established and considered the gold standard (e.g., specific infectious diseases, some neurological disorders), the efficacy of this compound could be evaluated. nih.gov

The progression of this compound through this research pipeline is contingent on initial positive findings in foundational preclinical studies. The existing body of research on related sesquiterpenoid lactones provides a strong and logical framework for these future investigations.

Conclusion

Synthesis of Current Academic Understanding of Microhelenin C

This compound is a naturally occurring chemical compound classified as a pseudoguaianolide-type sesquiterpene lactone. ontosight.ainih.gov Its molecular structure is complex, featuring a fused ring system characteristic of this class of terpenoids. ontosight.ai Scientific inquiry has established its presence in a variety of plant species, notably within the Asteraceae family, including Helenium microcephalum, Centipeda minima, Helenium donianum, and Arnica acaulis. nih.govmedchemexpress.comresearchgate.netsemanticscholar.org

The academic focus on this compound is primarily driven by its significant biological activities, particularly its cytotoxic and anti-inflammatory properties. ontosight.aibiosynth.com Research has demonstrated its ability to inhibit the growth of various cancer cell lines in laboratory settings. medchemexpress.comsemanticscholar.orgmedchemexpress.com Furthermore, studies have elucidated its anti-inflammatory mechanisms, which involve the modulation of key signaling pathways, such as the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. researchgate.netnih.gov The compound is often studied alongside other sesquiterpene lactones like Brevilin A, Arnicolide C, and Arnicolide D, with which it can exert synergistic effects. semanticscholar.orgnih.gov Current understanding positions this compound as a significant phytochemical with well-defined cytotoxic and anti-inflammatory potential, making it a subject of ongoing investigation in phytochemistry and pharmacology.

Prospective Role of this compound in Natural Product-Based Biomedical Research

The established biological activities of this compound earmark it for a promising future in biomedical research. Its demonstrated cytotoxic effects against cancer cells suggest its potential as a scaffold or lead compound for the development of novel anticancer therapeutics. biosynth.commedchemexpress.com The specificity of its action and its natural origin make it an attractive candidate for research aimed at discovering therapies with potentially new mechanisms of action.

In the realm of immunology and inflammation, the ability of this compound to inhibit pro-inflammatory cytokine production and modulate the JAK/STAT signaling pathway is of considerable interest. researchgate.netnih.gov This positions it as a valuable research tool for investigating inflammatory processes and as a potential starting point for creating new anti-inflammatory drugs for conditions where this pathway is dysregulated, such as in some autoimmune diseases or chronic inflammatory conditions. researchgate.netnih.gov The future of this compound in biomedical research lies in its exploration as a foundational molecule for drug discovery and as a chemical probe to further unravel the complexities of cellular processes like proliferation and inflammation. nih.govsydney.edu.au

Q & A

Q. How should researchers address ethical considerations in preclinical studies of this compound?

  • Methodological Answer : (1) Adhere to ARRIVE guidelines for animal studies, including randomization and blinding ; (2) disclose cell line authentication (e.g., STR profiling) ; (3) report negative results to avoid publication bias .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.